molecular formula C7H4ClF3O B1677636 4-Chloro-3-(trifluoromethyl)phenol CAS No. 6294-93-5

4-Chloro-3-(trifluoromethyl)phenol

Cat. No. B1677636
CAS RN: 6294-93-5
M. Wt: 196.55 g/mol
InChI Key: ZLFPIEUWXNRPNM-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 6294-93-5 . It has a molecular weight of 196.56 . It is a white to yellow or red crystal, powder, or liquid . It is a metabolite of the drug fluoxetine and has a role as a marine xenobiotic metabolite and a drug metabolite .


Synthesis Analysis

A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized via the reactions of TFMP by nucleophilic substitution with a variety of alkylating agents .


Molecular Structure Analysis

The IUPAC name of this compound is 4-chloro-3-(trifluoromethyl)phenol . The InChI code is 1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H .


Chemical Reactions Analysis

The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .


Physical And Chemical Properties Analysis

The compound is stored at room temperature . The physical form is a crystal, powder, or liquid, and the color ranges from white to yellow or red .

Scientific Research Applications

Agrochemicals

Field : Agrochemical Industry

Application : 4-Chloro-3-(trifluoromethyl)phenol is used in the synthesis of active agrochemical ingredients . The major use of its derivatives is in the protection of crops from pests .

Methods : The exact methods of application or experimental procedures are not specified in the source .

Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

Field : Pharmaceutical Industry

Application : 4-Chloro-3-(trifluoromethyl)phenol is used in the synthesis of pharmaceutical ingredients . Its derivatives are also used in the pharmaceutical and veterinary industries .

Methods : The exact methods of application or experimental procedures are not specified in the source .

Results : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Analgesics

Field : Medicinal Chemistry

Application : Derivatives of 4-Chloro-3-(trifluoromethyl)phenol were synthesized and evaluated for their analgesic potential .

Methods : The compounds were synthesized and characterized by physical and spectral methods . Their analgesic action was estimated by means of the Hot Plate Method .

Results : Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .

Polymers and Monomers

Field : Polymer Chemistry

Application : 4-Chloro-3-(trifluoromethyl)phenol is used in the synthesis of polymers and monomers .

Methods : The exact methods of application or experimental procedures are not specified in the source .

Results : The results or outcomes obtained are not specified in the source .

Antiglaucoma Agent

Field : Medicinal Chemistry

Application : 3-(Trifluoromethyl)phenol, a derivative of 4-Chloro-3-(trifluoromethyl)phenol, was used in the preparation of travoprost, an antiglaucoma agent .

Methods : The exact methods of application or experimental procedures are not specified in the source .

Results : The results or outcomes obtained are not specified in the source .

Synthesis of Diaryl Ether

Field : Organic Chemistry

Application : 4-(Trifluoromethyl)phenol, also known as p-trifluoromethylphenol, is used in the synthesis of diaryl ether .

Methods : The exact methods of application or experimental procedures are not specified in the source .

Results : The results or outcomes obtained are not specified in the source .

Synthesis of Crop-Protection Products

Field : Agrochemical Industry

Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of 4-Chloro-3-(trifluoromethyl)phenol, is used in the synthesis of several crop-protection products .

Methods : The exact methods of application or experimental procedures are not specified in the source .

Results : The results or outcomes obtained are not specified in the source .

Designing Pharmacophore Models for Analgesic

Field : Medicinal Chemistry

Application : A series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for in vivo analgesic potential .

Methods : The compounds were synthesized and characterized by physical and spectral methods . The analgesic action of the synthesized derivatives was estimated by means .

Results : Among active compounds, several displayed potent analgesic efficacy and an ultrashort to long duration of action .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is advised against food, drug, pesticide, or biocidal product use .

Future Directions

There are ongoing studies on the synthesis and potential applications of 4-Chloro-3-(trifluoromethyl)phenol and its derivatives . For example, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and tested for their analgesic potential .

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFPIEUWXNRPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212146
Record name Phenol, p-chloro-m-trifluoromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)phenol

CAS RN

6294-93-5
Record name 4-Chloro-3-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6294-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethyl)phenol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-(trifluoromethyl)phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11757
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Record name Phenol, p-chloro-m-trifluoromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-3-(TRIFLUOROMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRC93J3XE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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